2-Hydroxy-7-nitrofluorene

Endocrine disruption Proestrogen metabolic activation Estrogen receptor reporter assay

Endocrine disruption researchers requiring the regiospecific 7-hydroxylated metabolite for CYP1A1 activation assays cannot substitute positional isomers without invalidating results. 2-Hydroxy-7-nitrofluorene is the principal estrogenic metabolite of 2-nitrofluorene, exhibiting significant activity in YES and MCF-7 reporter assays where the parent compound and 9-OH regioisomer are inactive. • Positive control for CYP1A1-mediated proestrogen metabolic activation studies • Calibration standard for DNA adduct quantification via ³²P-postlabeling with defined genotoxicity potency tier • Site-specific NMR probe for DNA abasic site dynamics with millisecond-timescale orientational resolution Supplied with full analytical documentation for regulatory endocrine testing programs.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 6633-40-5
Cat. No. B023985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-nitrofluorene
CAS6633-40-5
Synonyms7-Nitro-9H-fluoren-2-ol;  2-Hydroxy-7-nitrofluorene;  7-Hydroxy-2-nitrofluorene;  NSC 56690
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O
InChIInChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2
InChIKeyVFTOHJFKIJLYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-7-nitrofluorene: Chemical Identity & Key Differentiators


2-Hydroxy-7-nitrofluorene (7-nitro-9H-fluoren-2-ol; CAS 6633-40-5; molecular formula C₁₃H₉NO₃; molecular weight 227.22 g·mol⁻¹; melting point >234 °C with decomposition) [1] is a nitro‑hydroxy‑substituted fluorene derivative belonging to the class of nitropolycyclic aromatic hydrocarbons (NPAHs). It is the principal cytochrome P450 1A1‑mediated hydroxylated metabolite of the environmental pollutant 2‑nitrofluorene and is recognized as the metabolite responsible for the proestrogenic activity of the parent compound [2]. Unlike many fluorene analogs that serve solely as synthetic intermediates or passive fluorescent labels, 2‑hydroxy‑7‑nitrofluorene occupies a unique intersection of metabolic activation, endocrine disruption, DNA‑probe functionality, and ultrafast solvation dynamics, making its procurement decision fundamentally dependent on the specific application context rather than generic structural similarity.

2-Hydroxy-7-nitrofluorene Substitution Risks


The fluorene scaffold supports a broad array of nitro‑ and hydroxy‑substituted derivatives that appear superficially interchangeable; however, the precise position of substitution on the fluorene ring system governs both biological activity and photophysical behavior in ways that generic substitution cannot replicate. 2‑Nitrofluorene itself is devoid of estrogenic activity in standard reporter assays [1], while the 9‑hydroxy regioisomer (9‑OH‑NF) exhibits only weak estrogenic activity and the 5‑hydroxy regioisomer (5‑OH‑NF) shows negligible genotoxicity [2]. Replacement with 2‑amino‑7‑nitrofluorene, though structurally analogous, alters the hydrogen‑bonding capacity and intersystem crossing rate, fundamentally changing its utility as a dynamic solvation probe [3]. Consequently, sourcing the incorrect positional isomer or functional‑group analog—even at higher purity or lower cost—can yield false‑negative results in endocrine disruption assays, misinterpretation of DNA structural dynamics, or failure to detect the specific librational solvent mode at 100 cm⁻¹ that distinguishes this compound in ultrafast spectroscopic applications.

2-Hydroxy-7-nitrofluorene: Quantitative Comparison Evidence


Estrogenic Activity: 7-OH-NF vs. Inactive Parent and 9-OH Isomer

The compound 2‑hydroxy‑7‑nitrofluorene (7‑OH‑NF) was directly compared against its parent 2‑nitrofluorene (NF) and its regioisomer 9‑hydroxy‑2‑nitrofluorene (9‑OH‑NF) in estrogen reporter assays. NF showed no estrogenic activity whatsoever in either yeast estrogen screen (YES) or MCF‑7 human breast cancer cell reporter assays. In contrast, synthetic 7‑OH‑NF exhibited significant estrogenic activity [1]. 9‑OH‑NF, formed preferentially by phenobarbital‑induced CYP2B1, displayed estrogenic activity that was 'much lower' than that of 7‑OH‑NF [1]. Furthermore, the estrogenic response of NF after incubation with 3‑methylcholanthrene‑induced rat liver microsomes (which produce 7‑OH‑NF as the major metabolite) was observed at concentrations of 1×10⁻⁵ to 1×10⁻⁴ M, whereas incubation with untreated or phenobarbital‑induced microsomes (which produce minimal 7‑OH‑NF) yielded 'little effect' across the same concentration range [1][2].

Endocrine disruption Proestrogen metabolic activation Estrogen receptor reporter assay

CYP1A1 Regioselectivity: 7-OH-NF as Exclusive Major Metabolite

Rat recombinant cytochrome P450 1A1 exhibited significant oxidase activity toward 2‑nitrofluorene, affording exclusively 7‑hydroxy‑2‑nitrofluorene (7‑OH‑NF) as the major metabolite, while liver microsomes from phenobarbital‑treated rats (CYP2B1‑induced) produced predominantly 9‑hydroxy‑2‑nitrofluorene (9‑OH‑NF) [1]. In vivo metabolic profiling in rats identified five hydroxylated metabolites by HPLC‑NMR‑UV‑MS, with 7‑OH‑NF (metabolite IV) being one of the major species; importantly, the 7‑hydroxylated metabolite was present at the highest levels 24 h post‑injection, while only traces remained after 48 h, indicating a distinct temporal metabolic window [2]. The 6‑hydroxy, 8‑hydroxy, 9‑hydroxy, and 6,9‑dihydroxy regioisomers were all formed concurrently, demonstrating that the 7‑position hydroxylation is one of several competing pathways but is uniquely associated with CYP1A1 induction [2].

Cytochrome P450 metabolism Regioselective hydroxylation Nitro‑PAH biotransformation

Genotoxicity Comparison: 7-OH-NF vs. 5-OH Regioisomer

A direct comparative study evaluated the genotoxicity of three hydroxylated metabolites of 2‑nitrofluorene—5‑OH‑NF, 7‑OH‑NF, and 9‑OH‑NF—following intraperitoneal administration to rats at 100 mg/kg body weight. 5‑OH‑NF showed low capacity to induce DNA adduct formation and low potential as an initiator for the formation of preneoplastic foci/nodules in rat liver. In contrast, both 7‑OH‑NF and 9‑OH‑NF induced DNA adducts and preneoplastic liver lesions, although the quantities were smaller than those produced by the parent 2‑nitrofluorene [1]. This establishes a clear genotoxicity rank order: NF > 7‑OH‑NF ≈ 9‑OH‑NF ≫ 5‑OH‑NF, with 7‑OH‑NF occupying an intermediate position that distinguishes it from both the more potent parent and the essentially inactive 5‑hydroxy isomer.

Genotoxicity DNA adduct formation Preneoplastic lesions

Ultrafast Solvation Probe: 7-OH-NF vs. 2-Amino-7-nitrofluorene

A series of push‑pull substituted 7‑nitrofluorenes were examined as dynamic solvation probes in acetonitrile using femtosecond transient absorption spectroscopy. A collective librational solvent mode at 100 cm⁻¹ was observed for 2‑amino‑7‑nitrofluorene, 2‑dimethylamino‑7‑nitrofluorene, 2‑hydroxy‑7‑nitrofluorene, and its 2′‑deoxyriboside [1]. However, the oscillation strength varied between probes, indicating that rotational friction of nearby acetonitrile molecules depends on the solute structure and that hydrogen‑bonding capability (present in the 2‑hydroxy derivative but not in the 2‑dimethylamino derivative) is involved in launching librational coherence. Furthermore, with 2‑hydroxy‑7‑nitrofluorene the observation window is limited by intersystem crossing, for which rates are specifically reported [1]. A prominent excited‑state absorption band at 430 nm common to all nitrofluorenes enables monitoring of polar solvation [1].

Ultrafast solvation dynamics Fluorescence probe Terahertz spectroscopy

DNA Abasic Site Probing: 7-OH-NF vs. 2-Aminopurine

2‑Hydroxy‑7‑nitrofluorene was covalently linked into a 13‑mer DNA duplex opposite an abasic site and studied by NMR solution spectroscopy. The fluorene moiety occupies a well‑defined position in place of a base pair but can flip around its long axis on a millisecond time scale, providing a unique dynamic readout of local duplex integrity [1][2]. By contrast, the widely used fluorescent probe 2‑aminopurine (2AP) functions as a base surrogate—not a base‑pair surrogate—and reports on base‑stacking perturbations through fluorescence quenching rather than through millisecond‑time‑scale structural isomerization detected by NMR [3]. This fundamental mechanistic difference means that the two probes interrogate complementary but distinct aspects of DNA structure: 2AP senses local base environment, whereas 2‑hydroxy‑7‑nitrofluorene reports on the structural and dynamic consequences of a missing base pair.

DNA structural biology NMR spectroscopy Abasic site dynamics

2-Hydroxy-7-nitrofluorene: Application Scenarios


Endocrine Disruption: Proestrogen Metabolic Activation

Investigators studying the metabolic activation of proestrogenic environmental pollutants must use synthetic 2‑hydroxy‑7‑nitrofluorene (7‑OH‑NF) as the reference standard for the active estrogenic principle. As demonstrated by Fujimoto et al. [1], 7‑OH‑NF exhibits significant estrogenic activity in YES and MCF‑7 reporter assays, whereas the parent 2‑nitrofluorene and the 9‑OH regioisomer are either inactive or only weakly active. This compound is therefore essential as a positive control for CYP1A1‑mediated metabolic activation assays, for quantifying estrogenic potency of nitro‑PAH mixtures, and for calibrating in vitro‑to‑in vivo extrapolation models of endocrine disruption. Procurement of any other hydroxylated nitrofluorene isomer will invalidate the assay because the estrogenic activity is regiospecific to the 7‑position substitution.

DNA Adductomics & Nitro-PAH Genotoxicity Assessment

In genotoxicity testing programs that require hydroxylated standards to identify DNA adducts formed from airborne nitro‑PAH exposure, 2‑hydroxy‑7‑nitrofluorene occupies a defined intermediate position on the genotoxicity potency scale—more potent than 5‑OH‑NF but less potent than the parent 2‑nitrofluorene—as established by ³²P‑postlabeling and preneoplastic lesion assays in rat liver [1]. This potency tier makes it particularly valuable as a calibration standard for detecting environmentally relevant DNA damage levels without saturating the analytical dynamic range. The compound is also one of the two hydroxylated metabolites (alongside 9‑OH‑NF) confirmed to induce preneoplastic lesions, providing a specific biomarker for the DNA‑reactive fraction of 2‑nitrofluorene metabolism distinct from the detoxification product 5‑OH‑NF.

DNA Abasic Site Dynamics: NMR Structural Probing

Structural biologists characterizing the dynamic behavior of DNA abasic sites should incorporate 2‑hydroxy‑7‑nitrofluorene as a site‑specific probe that occupies the void created by a missing base pair. The compound's millisecond‑time‑scale flip between face‑up and face‑down orientations, observed by NMR in a 13‑mer DNA duplex [1], provides a direct structural readout of local duplex flexibility that is not accessible using single‑base fluorescent probes such as 2‑aminopurine. This application scenario requires the compound to be obtained at high purity (>95%) and in a form suitable for covalent conjugation chemistry; the 2′‑deoxyriboside derivative may be preferred if enzymatic incorporation into oligonucleotides is planned.

Ultrafast Spectroscopy: DNA Solvation & Librational Coherence

Femtosecond transient absorption studies of DNA solvation dynamics require push‑pull substituted fluorene probes with well‑characterized photophysical properties. 2‑Hydroxy‑7‑nitrofluorene exhibits a collective librational solvent mode at 100 cm⁻¹ in acetonitrile whose oscillation strength depends on hydrogen‑bonding capability [1]. Because the intersystem crossing rate for the hydroxy derivative limits the observation window in a probe‑specific manner, this compound cannot be substituted with 2‑amino‑7‑nitrofluorene or 2‑dimethylamino‑7‑nitrofluorene without altering the temporal dynamics accessible to the experiment. The 2′‑deoxyriboside conjugate is additionally required for experiments where the probe must be covalently incorporated into the DNA sugar‑phosphate backbone.

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